molecular formula C30H10Br4O2 B14546531 8,16-Pyranthrenedione, tetrabromo- CAS No. 61931-61-1

8,16-Pyranthrenedione, tetrabromo-

Cat. No.: B14546531
CAS No.: 61931-61-1
M. Wt: 722.0 g/mol
InChI Key: VWGVTTALJUVJRP-UHFFFAOYSA-N
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Description

8,16-Pyranthrenedione, tetrabromo- (CAS 61931-61-1) is a halogenated polycyclic aromatic compound with the molecular formula C₃₀H₁₀Br₄O₂ and a molecular weight of 722.0 g/mol. This compound is derived from a fused aromatic pyranthrenedione system substituted with four bromine atoms, which contributes to its stability and defines its application in scientific research. The primary synthesis method involves the bromination of pyranthrenedione precursors using agents like bromine or N-bromosuccinimide (NBS) under controlled reaction conditions . In the field of materials science, this electron-deficient aromatic compound is investigated as a key building block for the synthesis of more complex organic molecules, particularly for applications in organic electronics and as a component in vat dyes . Its planar structure and the presence of strong electron-withdrawing bromine atoms make it a candidate for enhancing charge-carrier mobility in organic field-effect transistors (OFETs) . From a biological perspective, its potential mechanisms of action are explored in preliminary in-vitro studies. These suggest that the compound may interact with specific molecular targets, potentially through DNA intercalation, which can disrupt function and lead to cell death, or via the inhibition of key enzymes involved in cellular processes . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for in-vitro use and is categorically not a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

CAS No.

61931-61-1

Molecular Formula

C30H10Br4O2

Molecular Weight

722.0 g/mol

IUPAC Name

2,3,4,5-tetrabromopyranthrene-8,16-dione

InChI

InChI=1S/C30H10Br4O2/c31-19-10-18-24(28(34)27(19)33)25-23-16(30(18)36)6-5-11-9-17-12-3-1-2-4-13(12)29(35)15-8-7-14(26(25)32)22(20(11)23)21(15)17/h1-10H

InChI Key

VWGVTTALJUVJRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C(=C7C5=C(C=C4)C(=O)C8=CC(=C(C(=C87)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,16-Pyranthrenedione, tetrabromo- typically involves the bromination of pyranthrenedione. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve the desired degree of bromination .

Industrial Production Methods: Industrial production of 8,16-Pyranthrenedione, tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 8,16-Pyranthrenedione, tetrabromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

8,16-Pyranthrenedione, tetrabromo- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8,16-Pyranthrenedione, tetrabromo- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Organic Electronics : Its planar structure and electron-withdrawing bromine atoms enhance charge-carrier mobility in OFETs .
  • Environmental Impact : Brominated aromatic compounds show slower degradation rates in environmental matrices compared to chlorinated analogs, raising concerns about bioaccumulation .

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